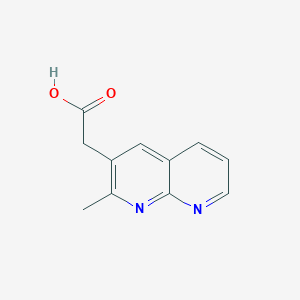
2-(3-(2,2,2-トリフルオロエトキシ)アゼチジン-1-イル)-ピリジン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound that features a pyridine ring, an azetidine ring, and a trifluoroethoxy group
科学的研究の応用
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several scientific research applications:
作用機序
Target of Action
This compound is a novel molecule and its specific targets in the body are still under investigation .
Mode of Action
It is known that the compound exhibits photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that the compound may interact with its targets through photochemical processes.
Biochemical Pathways
The compound’s photophysical properties suggest that it may influence pathways related to light-dependent reactions .
Result of Action
Its photophysical properties suggest that it may have applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. For instance, the compound’s photophysical properties, including its fluorescence and phosphorescence, can be affected by factors such as light exposure and ambient temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide to form 2-(2,2,2-trifluoroethoxy)pyridine . This intermediate is then reacted with azetidine-1-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Hydrogen gas and palladium catalysts are typical for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl ketones, alcohols, amines, and substituted pyridine derivatives .
類似化合物との比較
Similar Compounds
2-(2,2,2-Trifluoroethoxy)pyridine: Shares the trifluoroethoxy group but lacks the azetidine ring.
N-(Pyridin-2-yl)amides: Contains the pyridine ring but differs in the functional groups attached.
Thienopyridine Derivatives: Similar in having a pyridine ring but with different substituents and biological activities.
Uniqueness
Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is unique due to the combination of its trifluoroethoxy group and azetidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
pyridin-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-8-5-16(6-8)10(17)9-3-1-2-4-15-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWBVHBRFISLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2525513.png)
![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)
![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)


![N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2525524.png)
![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/new.no-structure.jpg)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2525528.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)
